tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 1221341-46-3
VCID: VC11709146
InChI: InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-7-5-6-8-13(12)16/h5-8,11,17H,9-10H2,1-4H3
SMILES: CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol

tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate

CAS No.: 1221341-46-3

Cat. No.: VC11709146

Molecular Formula: C15H22ClNO2

Molecular Weight: 283.79 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate - 1221341-46-3

Specification

CAS No. 1221341-46-3
Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
IUPAC Name tert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate
Standard InChI InChI=1S/C15H22ClNO2/c1-11(14(18)19-15(2,3)4)9-17-10-12-7-5-6-8-13(12)16/h5-8,11,17H,9-10H2,1-4H3
Standard InChI Key CWYPZUPXNJKXHY-UHFFFAOYSA-N
SMILES CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C
Canonical SMILES CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Features

The IUPAC name of the compound, tert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate , reflects its three primary functional groups: a tert-butyl ester, a 2-chlorobenzylamine group, and a methyl-substituted propanoate chain. The molecular structure is defined by the SMILES string CC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C , which encodes the spatial arrangement of these groups. The InChIKey CWYPZUPXNJKXHY-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

The compound’s 2D and 3D conformational models, available via PubChem , reveal a bent geometry due to steric interactions between the tert-butyl group and the chlorophenyl ring. The methyl group at the propanoate’s β-position introduces additional steric hindrance, potentially influencing reactivity and crystallization behavior.

Synonyms and Registry Data

Synonyms for this compound include tert-Butyl 3-((2-chlorobenzyl)amino)-2-methylpropanoate, MFCD14707478, and AKOS027427862 . Its PubChem CID (46318591) and CAS registry number (1221341-46-3) are critical for unambiguous identification in chemical databases.

Synthesis and Manufacturing

Challenges in Optimization

The steric bulk of the tert-butyl group and electron-withdrawing chlorine atom may necessitate elevated temperatures or prolonged reaction times to achieve satisfactory yields. Catalytic systems leveraging ligands like 2,2':6',2''-terpyridine could mitigate these issues by stabilizing transition states during amination.

Physicochemical Properties

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm1^{-1}), ester C=O (~1740 cm1^{-1}), and C–Cl (~750 cm1^{-1}) .

  • NMR: The tert-butyl group would produce a singlet at ~1.4 ppm (1H^1\text{H}) and 28 ppm (13C^{13}\text{C}), while the chlorophenyl aromatic protons would resonate between 7.2–7.5 ppm .

Applications and Research Findings

Pharmaceutical Intermediates

The 2-chlorophenyl group is a common pharmacophore in bioactive molecules, appearing in antipsychotics (e.g., loxapine) and antifungal agents . The tert-butyl ester may serve as a protecting group for carboxylic acids during solid-phase peptide synthesis , with subsequent deprotection under acidic conditions.

Agrochemistry and Material Science

Chlorinated aromatic amines are precursors to herbicides and pesticides. The compound’s lipophilicity could enhance membrane permeability in plant systemic formulations. Additionally, its rigid structure might aid in designing liquid crystals or metal-organic frameworks (MOFs) .

PropertyValueSource
CAS Number1221341-46-3
Molecular FormulaC15H22ClNO2\text{C}_{15}\text{H}_{22}\text{ClNO}_{2}
Molecular Weight283.79 g/mol
IUPAC Nametert-butyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate
SMILESCC(CNCC1=CC=CC=C1Cl)C(=O)OC(C)(C)C
InChIKeyCWYPZUPXNJKXHY-UHFFFAOYSA-N

Table 2: Comparative Analysis of Structural Analogs

CompoundCAS NumberKey Functional GroupsPotential Application
tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate1221341-58-7Furan, tert-butyl esterPharmaceutical intermediates
tert-Butyl 2-amino-2-methyl-propanoate hydrochloride84758-81-6Aminoester, hydrochloridePeptide synthesis

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